(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate (beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
Brand Name: Vulcanchem
CAS No.: 136-38-9
VCID: VC20996488
InChI: InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES: CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C13H19NO8
Molecular Weight: 317.29 g/mol

(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate

CAS No.: 136-38-9

Cat. No.: VC20996488

Molecular Formula: C13H19NO8

Molecular Weight: 317.29 g/mol

* For research use only. Not for human or veterinary use.

(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate - 136-38-9

Specification

CAS No. 136-38-9
Molecular Formula C13H19NO8
Molecular Weight 317.29 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol
Standard InChI InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChI Key GOVGCYCBKCCFIR-LREBCSMRSA-N
Isomeric SMILES CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator